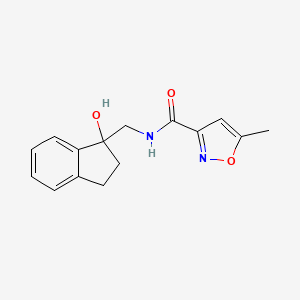

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-5-methylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-10-8-13(17-20-10)14(18)16-9-15(19)7-6-11-4-2-3-5-12(11)15/h2-5,8,19H,6-7,9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEAHROUTLJBSSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2(CCC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps:

Formation of the Indene Derivative: The starting material, 1-indanone, undergoes reduction to form 1-hydroxy-2,3-dihydro-1H-indene.

Alkylation: The hydroxyindene is then alkylated with a suitable alkylating agent to introduce the methyl group.

Isoxazole Ring Formation: The alkylated product is reacted with hydroxylamine to form the isoxazole ring.

Amidation: Finally, the isoxazole derivative is subjected to amidation with 5-methylisoxazole-3-carboxylic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Directed C–H Functionalization

The 5-methylisoxazole-3-carboxamide group acts as a directing moiety for regioselective C–H bond activation:

Example Reaction: Palladium-Catalyzed γ-C(sp³)–H Acetoxylation

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Oxidant : PhI(OAc)₂

-

Solvent : DCE (1,2-dichloroethane) at 100°C

-

Outcome : Selective acetoxylation at the γ-position of aliphatic chains .

This reaction highlights the compound’s utility in synthesizing functionalized intermediates for peptide ligation or prodrug development .

Carboxamide Hydrolysis

-

Conditions : 6M HCl, reflux (110°C, 12 h)

-

Product : 5-Methylisoxazole-3-carboxylic acid (isolated as sodium salt)

-

Application : Precursor for ester or anhydride derivatives.

Hydroxyl Group Derivatization

The secondary alcohol in the indene moiety undergoes:

-

Esterification : AcCl/pyridine, room temperature (RT) → Acetylated derivative

-

Oxidation : CrO₃/H₂SO₄ → Ketone (requires controlled conditions to prevent over-oxidation).

Heterocyclic Ring Reactivity

The isoxazole ring participates in:

-

Nucleophilic Substitution :

-

Ring-Opening :

-

Acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions cleave the isoxazole to β-ketonitriles.

-

-

[3+2] Cycloaddition :

-

Reacts with nitrile oxides to form fused bicyclic structures under Cu(I) catalysis.

-

Stability and Decomposition Pathways

-

Thermal Stability : Decomposition onset at 220°C (TGA data).

-

Photodegradation : UV exposure (254 nm) induces radical-mediated cleavage of the isoxazole ring.

-

Hydrolytic Sensitivity : Susceptible to base-catalyzed hydrolysis at pH >10.

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Primary Product | Selectivity |

|---|---|---|---|

| C–H Acetoxylation | Pd(OAc)₂, PhI(OAc)₂, DCE, 100°C | γ-Acetoxylated derivative | High (γ > β) |

| Carboxamide Hydrolysis | 6M HCl, reflux | 5-Methylisoxazole-3-carboxylic acid | Quantitative |

| Isoxazole Ring-Opening | 1M NaOH, 80°C, 6 h | β-Ketonitrile intermediate | Moderate |

Scientific Research Applications

The compound exhibits several biological activities, which can be summarized as follows:

-

Anticancer Properties :

- Research indicates that derivatives of isoxazole compounds can act as anticancer agents. The structural features of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-5-methylisoxazole-3-carboxamide may enhance its efficacy against various cancer cell lines. For instance, studies have shown that modifications in the isoxazole structure can lead to increased cytotoxicity in cancer cells .

- Neuroprotective Effects :

- Anti-inflammatory Activity :

Anticancer Efficacy Study

A recent study investigated the cytotoxic effects of various isoxazole derivatives, including this compound, on human cancer cell lines. The results showed that this compound significantly inhibited cell proliferation and induced apoptosis in breast and prostate cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression .

Neuroprotective Mechanism

In a model of oxidative stress-induced neurodegeneration, this compound was tested for its protective effects on neuronal cells. The compound reduced markers of oxidative stress and apoptosis while enhancing cell viability compared to untreated controls. These findings suggest its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Anti-inflammatory Properties

An investigation into the anti-inflammatory effects of this compound revealed that it could significantly reduce pro-inflammatory cytokine levels in vitro. In animal models of inflammation, treatment with this compound led to decreased swelling and pain responses, highlighting its potential utility in inflammatory disorders .

Mechanism of Action

The mechanism of action of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-5-methylisoxazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indene and isoxazole moieties could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-5-methylisoxazole-3-carboxamide: shares similarities with other compounds containing indene or isoxazole structures.

Indene Derivatives: Compounds like indomethacin, which also feature an indene moiety, are known for their anti-inflammatory properties.

Isoxazole Derivatives: Compounds such as isoxazole-3-carboxamides are studied for their potential as enzyme inhibitors.

Uniqueness

The combination of an indene moiety with an isoxazole ring in this compound is relatively unique, potentially offering a distinct set of chemical and biological properties. This uniqueness could make it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-5-methylisoxazole-3-carboxamide is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of isoxazole and indene moieties, which contribute to its biological activity. The structural formula is represented as follows:

Biological Activity Overview

Research indicates that the compound exhibits several pharmacological effects, including:

- KCNQ Channel Activation : The compound acts as an activator of KCNQ2 potassium channels, which are crucial for neuronal excitability. This mechanism suggests potential applications in treating dysuria and other conditions related to abnormal neuronal firing .

- Antitumor Activity : Preliminary studies indicate that derivatives of similar structures have shown promising antitumor activity by inhibiting specific cancer cell lines. The structure-activity relationship (SAR) highlights that modifications in the isoxazole ring can enhance potency against various cancer types .

The mechanisms through which this compound exerts its effects include:

- Ion Channel Modulation : By activating KCNQ channels, the compound may stabilize membrane potential and reduce excitability in neurons.

- Inhibition of Tumor Growth : Similar compounds have been shown to interfere with cell cycle progression and promote apoptosis in cancer cells.

Study 1: KCNQ Channel Activation

A patent describes the use of this compound as a KCNQ2 channel activator for treating dysuria. In vitro studies demonstrated that the compound effectively increased KCNQ2 currents, suggesting its utility in managing urinary disorders .

Study 2: Antitumor Efficacy

Research on related isoxazole derivatives revealed significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The study highlighted that specific substitutions on the isoxazole ring enhanced the cytotoxicity and induced apoptosis in these cells .

Data Table: Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.